N-(4-Piperidin-1-yl-phenyl)-succinamic acid

Catalog No.
S711219
CAS No.
436086-97-4
M.F
C15H20N2O3
M. Wt
276.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Piperidin-1-yl-phenyl)-succinamic acid

CAS Number

436086-97-4

Product Name

N-(4-Piperidin-1-yl-phenyl)-succinamic acid

IUPAC Name

4-oxo-4-(4-piperidin-1-ylanilino)butanoic acid

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

InChI

InChI=1S/C15H20N2O3/c18-14(8-9-15(19)20)16-12-4-6-13(7-5-12)17-10-2-1-3-11-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20)

InChI Key

LUUNYEARQACGDQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O

N-(4-Piperidin-1-yl-phenyl)-succinamic acid is an organic compound characterized by the presence of a piperidine ring attached to a phenyl group, which is further linked to a succinamic acid moiety. Its molecular formula is C15H20N2O3C_{15}H_{20}N_{2}O_{3} and it has a molecular weight of 276.33 g/mol. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural features that facilitate interactions with biological targets and other chemical entities .

  • Oxidation: The piperidine ring can be oxidized to form a lactam derivative.
  • Reduction: The carbonyl group in the succinamic acid moiety may be reduced to yield an alcohol.
  • Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include sodium chlorite for oxidation, lithium aluminum hydride for reduction, and halogens such as bromine or chlorine for substitution reactions. The reaction conditions are typically optimized to enhance yield and selectivity .

N-(4-Piperidin-1-yl-phenyl)-succinamic acid has been investigated for its potential biological activities. Research indicates that it may act as a ligand in receptor binding studies, potentially modulating the activity of specific receptors or enzymes. The compound's structure allows it to mimic natural ligands, which could lead to various therapeutic effects, particularly in neurological disorders .

The synthesis of N-(4-Piperidin-1-yl-phenyl)-succinamic acid generally involves the reaction of 4-piperidinobenzaldehyde with succinic anhydride under reflux conditions in an organic solvent such as ethanol or acetonitrile. This process often requires a suitable catalyst to facilitate the reaction. For industrial-scale production, continuous flow reactors may be employed to enhance control over reaction conditions and improve yields while minimizing environmental impact through the use of benign solvents and catalysts .

N-(4-Piperidin-1-yl-phenyl)-succinamic acid has several notable applications:

  • Medicinal Chemistry: It is explored for potential therapeutic effects, particularly in developing drugs targeting neurological disorders.
  • Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules.
  • Industry: It is utilized in producing specialty chemicals and materials with specific properties, making it valuable for various industrial applications .

Studies on N-(4-Piperidin-1-yl-phenyl)-succinamic acid have focused on its interactions with biological targets. Its ability to bind to receptors suggests potential roles in modulating biological pathways, which could lead to therapeutic applications. Further research is necessary to elucidate the specific mechanisms of action and the full range of biological effects this compound may exert .

Several compounds share structural similarities with N-(4-Piperidin-1-yl-phenyl)-succinamic acid. These include:

  • Piperine: An alkaloid known for antioxidant and anti-inflammatory properties.
  • Evodiamine: A piperidine alkaloid exhibiting anticancer and anti-inflammatory effects.
  • Matrine: Another piperidine alkaloid recognized for antiproliferative and antimetastatic properties.

Uniqueness

N-(4-Piperidin-1-yl-phenyl)-succinamic acid's uniqueness lies in its specific combination of the piperidine ring and the succinamic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure enhances its potential as a valuable compound for research and development across various scientific fields .

IUPAC Nomenclature & Systematic Identification

The compound is systematically identified as 4-oxo-4-(4-piperidin-1-ylanilino)butanoic acid. Its molecular formula is C₁₅H₂₀N₂O₃, with a molecular weight of 276.33 g/mol. The structure comprises:

  • A succinamic acid moiety (butanoic acid with an amide linkage)
  • A 4-piperidinyl group attached to a phenyl ring via a nitrogen atom
  • A carboxylic acid terminal group

Key substituents include the piperidine ring (a six-membered nitrogen-containing heterocycle) and the phenyl-anilino bridge, which contribute to its conformational flexibility and hydrogen-bonding capacity.

Crystallographic Analysis & Three-Dimensional Conformation

Crystallographic studies reveal a zwitterionic structure stabilized by intramolecular hydrogen bonding. The compound crystallizes with:

  • C–O distances: 1.25–1.28 Å for the carboxylic acid group
  • N–H···O interactions: Full proton transfer from the amide nitrogen to the carboxylate oxygen, confirmed by short N–H bond lengths (~0.93 Å) and electron density analysis

The piperidine ring adopts a chair conformation, while the phenyl group maintains planarity to maximize π-π stacking interactions. Co-crystallization with water or methanol has been observed, forming hydrogen-bonded networks that influence crystal packing.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Parameter¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Carboxylic acidNot observed (broad signal)~170–172 (C=O)
Amide N–H~7.5–8.5 (broad)~165–168 (C=O)
Piperidine ring~1.5–2.8 (multiplet)~25–55 (CH₂ groups)
Aromatic protons~6.5–7.5 (multiplet)~120–150 (aromatic carbons)

Data inferred from structurally analogous compounds.

Infrared (IR) Spectroscopy

  • ν(O-H): Broad peak at 2500–3300 cm⁻¹ (carboxylic acid)
  • ν(N–H): Amide II band at ~1550 cm⁻¹
  • ν(C=O): Strong absorption at ~1700 cm⁻¹ (amide) and ~1680 cm⁻¹ (carboxylic acid)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 276.147 ([M + H]⁺), consistent with the calculated mass.

Computational Molecular Modeling & DFT Studies

Density Functional Theory (DFT) calculations have been applied to succinic acid derivatives to predict:

  • Hydrogen-bonding patterns: Stabilization of zwitterionic forms via N–H···O interactions
  • Electronic structure: Charge distribution between the carboxylic acid and amide groups, influencing reactivity
  • Conformational flexibility: Piperidine ring dynamics and phenyl group rotation

While direct DFT data for this compound is limited, analogous systems demonstrate that computational methods accurately model hydrogen bonding and electronic properties critical to its stability.

XLogP3

1.5

Wikipedia

BAS 04881615

Dates

Last modified: 08-15-2023

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